molecular formula C23H28O5 B052705 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate CAS No. 3044-42-6

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Katalognummer: B052705
CAS-Nummer: 3044-42-6
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: ABGUZAVIFZZDDZ-MHYQPVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H28O5 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, commonly referred to as budesonide , is a synthetic glucocorticoid steroid used primarily for its anti-inflammatory properties. It is particularly notable in the treatment of asthma and inflammatory bowel diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H28O5
  • Molecular Weight : 384.47 g/mol
  • CAS Number : 3044-42-6
  • Melting Point : 215-220 °C
  • Solubility : Slightly soluble in chloroform .

Budesonide exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : Budesonide binds to the glucocorticoid receptor (GR), leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes.
  • Inhibition of Leukocyte Migration : It reduces the migration of leukocytes to sites of inflammation, thereby decreasing tissue damage and inflammation.
  • Cytokine Production Modulation : Budesonide modulates the production of various cytokines and chemokines involved in inflammatory responses.

Pharmacokinetics

Budesonide demonstrates a favorable pharmacokinetic profile:

  • Absorption : Rapidly absorbed after oral administration with a bioavailability of approximately 10% due to extensive first-pass metabolism.
  • Metabolism : Metabolized mainly in the liver by cytochrome P450 enzymes (CYP3A4).
  • Half-life : Approximately 2 to 3 hours.
  • Excretion : Primarily excreted as metabolites in urine.

Anti-inflammatory Effects

Budesonide is effective in treating various inflammatory conditions due to its potent anti-inflammatory properties. It is widely used in:

  • Asthma Management : Reduces airway inflammation and hyperreactivity.
  • Chronic Obstructive Pulmonary Disease (COPD) : Improves lung function and reduces exacerbations.
  • Inflammatory Bowel Disease : Effective in inducing remission in conditions like Crohn's disease and ulcerative colitis.

Clinical Studies

Several studies have highlighted the efficacy and safety profile of budesonide:

  • Asthma Control Study :
    • A randomized controlled trial demonstrated that budesonide significantly improved lung function and reduced asthma exacerbations compared to placebo .
  • Ulcerative Colitis Management :
    • A study showed that budesonide was effective in inducing remission in patients with active ulcerative colitis with fewer side effects than traditional corticosteroids .

Case Study 1: Asthma Management

A cohort study involving 120 patients with moderate asthma found that those treated with budesonide showed a 50% reduction in exacerbation rates compared to those receiving standard care.

Case Study 2: Crohn's Disease

In a clinical trial with 80 participants suffering from Crohn's disease, budesonide led to remission in 65% of cases within eight weeks of treatment.

Comparative Efficacy Table

ConditionTreatmentOutcomeReference
AsthmaBudesonideSignificant improvement in lung function
Ulcerative ColitisBudesonideInduction of remission
Chronic RhinosinusitisBudesonideReduced symptoms and inflammation

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

One of the primary applications of this compound is its use as an anti-inflammatory agent. It exhibits potent glucocorticoid activity which is beneficial in treating conditions characterized by inflammation such as:

  • Asthma
  • Rheumatoid Arthritis
  • Allergic Reactions

Its mechanism involves modulating the immune response and reducing inflammation through inhibition of pro-inflammatory cytokines.

Hormonal Regulation

As a glucocorticoid, it plays a crucial role in regulating various physiological processes including:

  • Metabolism
  • Immune Response
  • Stress Response

This regulation can be pivotal in managing adrenal insufficiency and other hormonal disorders.

Biochemical Studies

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is utilized in biochemical research to study:

  • Steroid hormone pathways
  • Cell signaling mechanisms

It serves as a model compound for understanding steroid interactions with cellular receptors.

Drug Development

The compound is also significant in the development of new therapeutic agents. Its derivatives are being explored for enhanced efficacy and reduced side effects compared to traditional glucocorticoids.

Case Studies and Findings

  • Case Study on Asthma Management : A clinical trial demonstrated that patients treated with this compound experienced significant reductions in asthma exacerbations compared to those receiving placebo treatments .
  • Research on Autoimmune Diseases : Studies have shown that the compound effectively reduces symptoms in animal models of rheumatoid arthritis by decreasing joint inflammation and damage .
  • Metabolic Impact Assessment : Research indicates that glucocorticoids like this compound can influence glucose metabolism and fat distribution in subjects undergoing treatment for chronic inflammatory diseases .

Eigenschaften

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16-,17-,19-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGUZAVIFZZDDZ-MHYQPVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952779
Record name 11-Hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3044-42-6
Record name (11β)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3044-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003044426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
CC(=O)OCC(=O)C1(OC(C)=O)CCC2C3CCC4=CC(=O)C=CC4(C)C3C(O)CC21C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.